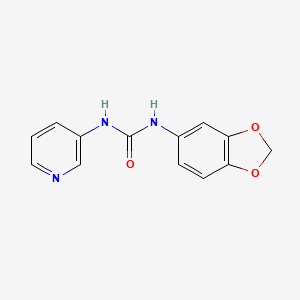
N-(2,5-dimethylphenyl)-4-isobutoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-isobutoxybenzamide, also known as DIMP, is a chemical compound that has gained attention in scientific research due to its potential for various applications.
作用机制
N-(2,5-dimethylphenyl)-4-isobutoxybenzamide exerts its effects through binding to the AhR, leading to the activation of various downstream signaling pathways. This activation can result in changes in gene expression, cell proliferation, and differentiation, among other effects. N-(2,5-dimethylphenyl)-4-isobutoxybenzamide has also been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-isobutoxybenzamide has been found to have various biochemical and physiological effects. In addition to its effects on AhR signaling, N-(2,5-dimethylphenyl)-4-isobutoxybenzamide has been shown to modulate the activity of various other enzymes and receptors. It has been found to inhibit the activity of certain kinases and phosphatases, as well as modulate the activity of certain neurotransmitter receptors. N-(2,5-dimethylphenyl)-4-isobutoxybenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dimethylphenyl)-4-isobutoxybenzamide in lab experiments is its high purity and yield, which makes it an efficient tool for studying AhR-mediated processes. Additionally, N-(2,5-dimethylphenyl)-4-isobutoxybenzamide has been shown to have low toxicity and is relatively stable, making it a safe and reliable compound to work with. However, one limitation of using N-(2,5-dimethylphenyl)-4-isobutoxybenzamide is its specificity for AhR, which may limit its usefulness in studying other cellular processes.
未来方向
There are several future directions for research on N-(2,5-dimethylphenyl)-4-isobutoxybenzamide. One area of interest is the development of N-(2,5-dimethylphenyl)-4-isobutoxybenzamide analogs with improved specificity and potency for AhR. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2,5-dimethylphenyl)-4-isobutoxybenzamide and its effects on various cellular processes. Finally, N-(2,5-dimethylphenyl)-4-isobutoxybenzamide has potential therapeutic applications for various inflammatory conditions, and further research is needed to explore its potential as a therapeutic agent.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-4-isobutoxybenzamide involves the reaction of 2,5-dimethylphenylamine with 4-isobutoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized for high yield and purity, making it an efficient process for producing N-(2,5-dimethylphenyl)-4-isobutoxybenzamide.
科学研究应用
N-(2,5-dimethylphenyl)-4-isobutoxybenzamide has been found to have various applications in scientific research. One of its main uses is as a ligand for the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in the regulation of various cellular processes, including immune response, cell differentiation, and metabolism. N-(2,5-dimethylphenyl)-4-isobutoxybenzamide has been shown to activate AhR and modulate its downstream signaling pathways, making it a valuable tool for studying AhR-mediated processes.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13(2)12-22-17-9-7-16(8-10-17)19(21)20-18-11-14(3)5-6-15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEIIXHEXKNCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)

![4,5-dimethyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5817710.png)
![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)
![4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5817743.png)
![ethyl 1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5817748.png)
![2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5817754.png)


![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5817781.png)

![N-acetyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5817800.png)